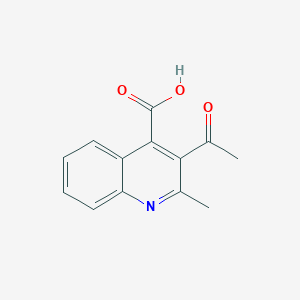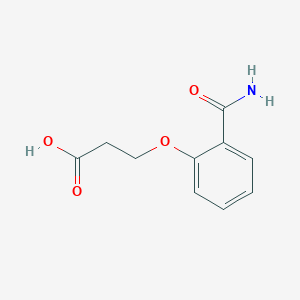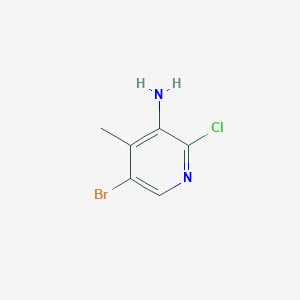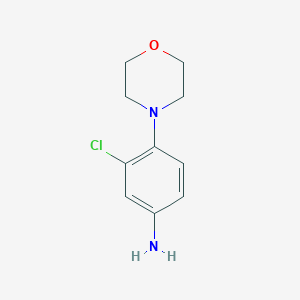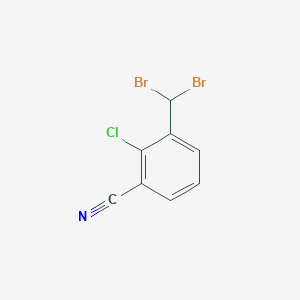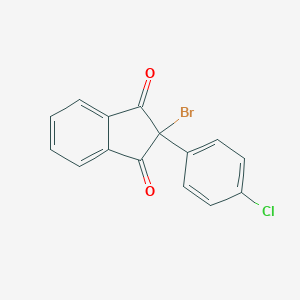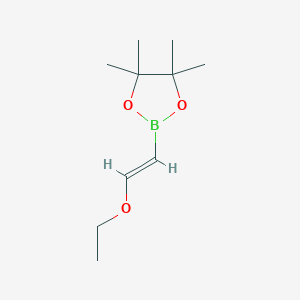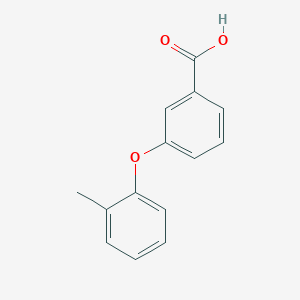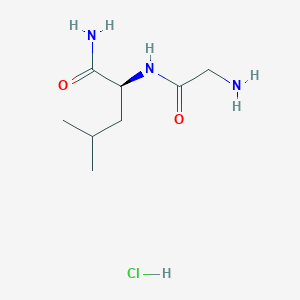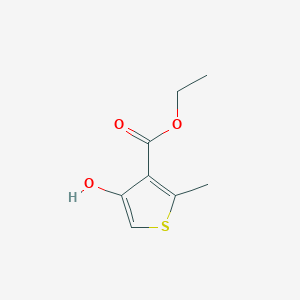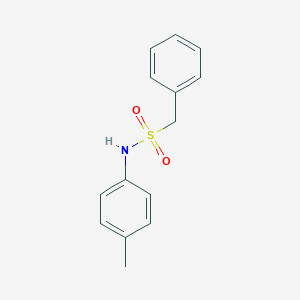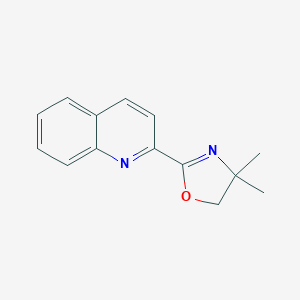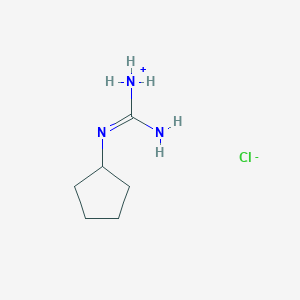![molecular formula C11H16N2O4 B177594 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea CAS No. 60035-83-8](/img/structure/B177594.png)
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea
Übersicht
Beschreibung
“N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]” is a part of the molecular structure of several compounds . It’s a tautomer of N-tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid .
Synthesis Analysis
There are several methods to synthesize compounds with “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” structure. For instance, porous silica coated by a highly hydrophilic and nonionic tentacle-type polymeric layer was synthesized by free radical “grafting from” polymerization of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-propenamide (TRIS-acrylamide) in partly aqueous solutions .Molecular Structure Analysis
The molecular structure of “N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can be complex. For example, the compound “N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide” has a molecular formula of C22H45NO4 and a monoisotopic mass of 387.334869 Da .Chemical Reactions Analysis
The chemical reactions involving “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can be diverse. For instance, in the synthesis of poly(N-[tris(hydroxymethyl)methyl]acrylamide), N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-propenamide (TRIS-acrylamide) is used .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can vary. For example, “N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide” has a molecular weight of 387.6 g/mol and a topological polar surface area of 89.8 Ų .Wissenschaftliche Forschungsanwendungen
Environmental Implications and Biodegradation
Research on compounds similar to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea has indicated significant environmental implications, especially concerning endocrine-disrupting chemicals such as bisphenol A and its analogs. Studies have shown these compounds can affect mammalian spermatogenesis and may contribute to male infertility through mechanisms like germ cell sloughing and apoptosis (Lagos-Cabré & Moreno, 2012). Additionally, the biodegradation and environmental fate of phenylurea herbicides have been thoroughly reviewed, highlighting the significant role of microbial degradation in mitigating these pollutants in agricultural soils (Hussain et al., 2015).
Sustainable Materials and Polymers
Advancements in sustainable materials have led to the exploration of plant biomass conversion to valuable chemicals and polymers, with hydroxymethylfurfural (HMF) derivatives, including those structurally related to the query compound, serving as key intermediates. These derivatives are pivotal in developing new polymers, functional materials, and alternative fuels, marking a shift towards bio-based chemical industry practices (Chernyshev et al., 2017).
Occupational Exposure and Health Effects
Occupational exposure to bisphenol A and similar compounds has raised concerns due to potential health effects. Studies suggest that workers exposed to such chemicals may experience altered sexual function and reproductive health outcomes, underscoring the need for comprehensive exposure assessment and health effect evaluations (Ribeiro et al., 2017).
Antioxidant Properties and Bioactivity
Hydroxycinnamic acids and their derivatives, which share functional groups with the query compound, have been studied for their antioxidant properties. These compounds exhibit significant bioactivity, suggesting potential applications in managing oxidative stress-related diseases. The structure-activity relationships of these molecules provide insights into designing potent antioxidant agents (Razzaghi-Asl et al., 2013).
Safety And Hazards
Zukünftige Richtungen
The future directions of “N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]” compounds can be diverse. For instance, they can be used in the development of novel inhibitors of two-component systems . They can also be used in the development of universal buffers for use in biochemistry and biophysical experiments .
Eigenschaften
IUPAC Name |
1-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h1-5,14-16H,6-8H2,(H2,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPZFYUYQQBJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398451 | |
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |
CAS RN |
60035-83-8 | |
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


